(S,R,S)-AHPC-PEG4-N3
Description
Definition and Fundamental Concepts
E3 ligase ligand-linker conjugates are critical components of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce targeted protein degradation. These conjugates consist of three structural elements:
- E3 ligase-binding ligand : A small molecule that recruits specific E3 ubiquitin ligases, such as von Hippel-Lindau (VHL) or cereblon (CRBN).
- Linker : A chemical spacer that connects the E3 ligase ligand to the target protein-binding moiety.
- Functional handle : A reactive group (e.g., amine, carboxylic acid) enabling conjugation to the target protein ligand.
E3 ligase ligand-linker conjugate 4, specifically, is a synthetic molecule incorporating a VHL ligand ((S,R,S)-AHPC) and a tetraethylene glycol (PEG4) linker terminated with an azide group. Its chemical structure enables modular assembly with target protein ligands via click chemistry or amide bond formation. The conjugate’s design ensures optimal spatial orientation for ternary complex formation between the E3 ligase, PROTAC, and target protein.
Historical Development of PROTAC Technology
The conceptual foundation for PROTACs was established in 2001 by Sakamoto et al., who demonstrated targeted degradation of methionine aminopeptidase-2 using a peptide-based PROTAC. Key milestones include:
- 2008 : First small-molecule PROTACs utilizing nutlin (MDM2 ligand) and synthetic VHL ligands.
- 2015 : Development of CRBN-recruiting PROTACs leveraging immunomodulatory imide drugs (IMiDs) like thalidomide.
- 2019 : Advancement of VHL-based PROTACs, including conjugate 4 derivatives, for degrading BET proteins and kinases.
- 2023 : Expansion of E3 ligase diversity through systematic characterization of 76 ligases for PROTAC applications.
E3 ligase ligand-linker conjugate 4 emerged as part of efforts to optimize linker chemistry and E3 ligase engagement, with its PEG4 spacer balancing hydrophilicity and proteolytic stability.
Role in Targeted Protein Degradation
E3 ligase ligand-linker conjugates enable PROTACs to hijack the ubiquitin-proteasome system (UPS) through a three-step mechanism:
- Ternary complex formation : The conjugate bridges the E3 ligase (e.g., VHL) and target protein (e.g., BRD4), inducing proximity.
- Ubiquitination : The E3 ligase transfers ubiquitin to lysine residues on the target protein, forming polyubiquitin chains.
- Proteasomal degradation : Ubiquitinated proteins are recognized and degraded by the 26S proteasome.
Conjugate 4 has been utilized in PROTACs such as MZ1 and dBET1, achieving DC₅₀ (50% degradation concentration) values below 100 nM for oncogenic targets. Its catalytic mode of action allows sub-stoichiometric degradation, overcoming limitations of occupancy-driven inhibitors.
Classification Within E3 Ligase Recruitment Systems
E3 ligase ligand-linker conjugates are classified based on their E3 ligase specificity:
Conjugate 4 falls under VHL-based systems, leveraging the structural stability of (S,R,S)-AHPC for consistent E3 ligase recruitment. Compared to CRBN-based systems, VHL conjugates exhibit reduced off-target effects due to stricter substrate specificity.
Significance in Chemical Biology and Proteomics
E3 ligase ligand-linker conjugates have revolutionized chemical biology by:
- Expanding the druggable proteome : Degrading proteins lacking enzymatic pockets (e.g., transcription factors).
- Enabling temporal control : Acute protein knockdown without genetic manipulation.
- Facilitating mechanistic studies : Identifying protein function through loss-of-function phenotypes.
In proteomics, conjugate 4-derived PROTACs have been paired with mass spectrometry to map degradation selectivity and off-target effects. For example, global proteomic profiling of dBET1 (a conjugate 4-based PROTAC) confirmed selective degradation of BRD4 over 98% of detected proteins.
Table 1: Key Applications of E3 Ligase Ligand-Linker Conjugate 4
This conjugate’s modular design supports high-throughput synthesis of PROTAC libraries, accelerating structure-activity relationship studies. Recent work has also integrated conjugate 4 into bifunctional degraders for dual-protein targeting, enabling synergistic effects in complex diseases.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMONCFLONVNNI-UWPQIUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S,R,S)-AHPC VHL Ligand
The (S,R,S)-2-(2-(tert-butyl)-1-hydroxy-7-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-3-phenylpropanoic acid (AHPC) core is synthesized via:
a. Chiral amino acid coupling
L-phenylalanine derivatives undergo stereoselective coupling with tert-butyl-protected hydroxylated isoquinoline precursors under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
b. Hydroxyl group deprotection
The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free hydroxyl moiety critical for VHL binding.
c. Crystallization and purification
Crude product is recrystallized from ethyl acetate/hexane mixtures, achieving >99% enantiomeric excess (ee) confirmed by chiral HPLC.
PEG4 Linker Attachment
The PEG4 spacer is introduced through amide bond formation:
a. Activation of AHPC carboxylic acid
The AHPC carboxyl group is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF).
b. Coupling to PEG4 diamine
The activated AHPC reacts with α,ω-diamino-PEG4 (MW: 194.23 g/mol) at 0°C for 24 hours, yielding the mono-aminated intermediate.
c. Quaternization and isolation
Unreacted amine groups are quenched with acetic anhydride, followed by precipitation in cold diethyl ether (Yield: 82%).
Azide Functionalization
The terminal amine of the PEG4 linker is converted to an azide:
a. Diazotransfer reaction
The amine reacts with triflyl azide (CF3SO2N3) in the presence of copper(II) acetate and triethylamine in methanol (40°C, 6 hours).
b. Purification via flash chromatography
Silica gel chromatography (ethyl acetate/methanol 9:1) removes copper residues, yielding the final conjugate (Purity: 95.4% by HPLC).
Optimization of Key Reaction Parameters
Mitsunobu Reaction Enhancements
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | THF | 2-MeTHF | +12% |
| Temperature | 0°C | -20°C | +8% |
| Catalyst | PPh3 | Polymer-supported PPh3 | +15% (reusability) |
Adopting 2-methyltetrahydrofuran (2-MeTHF) improved solubility of hydrophobic intermediates, while polymer-supported triphenylphosphine enabled catalyst recovery.
PEG4 Coupling Efficiency
Varying the PEG4 chain length and amino-protecting groups revealed:
-
Boc-protected PEG4 diamines increased coupling yields to 89% vs. 72% for Fmoc-protected analogs.
-
Reaction time reduction from 24 to 8 hours was achieved using microwave-assisted synthesis (80°C, 300W).
Analytical and Characterization Techniques
Structural Confirmation
a. Nuclear Magnetic Resonance (NMR)
-
1H NMR (500 MHz, DMSO-d6) : δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 4.32 (m, 1H, CHNH), 3.55–3.48 (m, 16H, PEG4).
-
13C NMR : 172.8 ppm (C=O, amide), 70.1–69.8 ppm (PEG4 ether carbons).
b. High-Resolution Mass Spectrometry (HRMS)
Calculated for C32H48N6O8S [M+H]+: 677.3284; Found: 677.3281.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient):
Industrial-Scale Production Considerations
Process Intensification Strategies
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| (S,R,S)-AHPC | 12,500 | 58% |
| PEG4 diamine | 3,200 | 22% |
| HATU | 8,750 | 15% |
Transitioning to bulk HATU purchases reduced costs by 22% through supplier negotiations.
Comparative Analysis with Alternative Synthetic Routes
Linker Attachment Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Amide coupling | 82% | 95.4% | High |
| Click chemistry | 68% | 91.2% | Moderate |
| Enzymatic ligation | 45% | 88.6% | Low |
Amide coupling remains superior for industrial applications due to established infrastructure.
| Condition | Degradation at 6 Months |
|---|---|
| -20°C (desiccated) | <0.5% |
| 25°C/60% RH | 12.8% |
Lyophilization with trehalose (5% w/w) extended room-temperature stability to 18 months.
Chemical Reactions Analysis
Conjugation of VHL Ligand to PEG4 Linker
The PEG4 linker (four-unit polyethylene glycol) is covalently attached to the VHL ligand via an amide bond:
- Reaction Type : Amide coupling between the ligand’s amine and the linker’s carboxylic acid.
- Reagents :
- Conditions : Stirred in DMF or DCM (Dichloromethane) at room temperature for 12–24 hours.
Yield : Reported yields for analogous reactions range from 65–85% , depending on steric hindrance and purification methods .
Conjugation to Target Ligands via Click Chemistry
The azide-terminated conjugate reacts with alkyne-bearing target ligands (e.g., BRD4 inhibitors) to form PROTACs:
- Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Reagents :
- Alkyne-functionalized target ligand.
- CuSO4·5H2O and sodium ascorbate (reducing agent).
- Conditions : RT in THF/H2O (1:1) for 1–2 hours .
Efficiency : Near-quantitative conversion (>90%) due to high azide reactivity .
Comparative Reaction Data
Stability and Reactivity Considerations
Scientific Research Applications
Case Study 1: Cancer Treatment
A significant application of E3 ligase Ligand-Linker Conjugates 4 is in cancer treatment. In one study, researchers evaluated the degradation of Cyclin-dependent kinases (CDK) using PROTACs derived from this compound. Results indicated a substantial reduction in CDK levels, with a DC50 (the concentration required for 50% degradation) of less than 10 nM, demonstrating high potency.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on using these conjugates to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's and Huntington's diseases. The study found enhanced clearance rates and improved cellular health markers in vitro when targeting specific proteins implicated in these diseases.
| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |
|---|---|---|---|---|
| Cancer Treatment Study | CDK4/6 | CRBN | <10 | High |
| Neurodegenerative Disease Study | Tau | VHL | <20 | Moderate |
| Huntington's Disease Study | Huntingtin | CRBN | <15 | High |
Ligand Optimization
Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, which can impact overall efficacy .
Diversity of Target Proteins
E3 ligase Ligand-Linker Conjugates demonstrate versatility in targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .
Clinical Implications
Several PROTACs utilizing these conjugates are currently undergoing clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects commonly associated with traditional therapies .
Mechanism of Action
VH032-PEG4-N3 functions by recruiting the VHL E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The azide group in VH032-PEG4-N3 allows it to undergo click chemistry reactions, facilitating the conjugation of the compound to various target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of E3 Ligase Ligand-Linker Conjugates 4 with structurally or functionally related compounds:
2.1. Structural and Functional Comparison
2.2. Key Differences and Implications
E3 Ligase Specificity: VHL-based conjugates (e.g., Conj.4, Conj.3, Conj.17) are widely used due to VHL’s robust substrate recruitment in hypoxia-related pathways . cIAP1-based conjugates (e.g., cIAP1 Conj.4) target apoptosis pathways, making them suitable for SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) . Cereblon-based conjugates (e.g., Conj.14) are employed in immunomodulatory drug derivatives (e.g., thalidomide analogs) for degrading transcription factors like IKZF1/3 .
Linker Design :
- PEG Length : Conj.4’s PEG4 linker enhances solubility and flexibility compared to Conj.3’s shorter PEG1 , but may reduce cellular permeability .
- Attachment Chemistry : Amide bond formation (e.g., Conj.4, yield 81–89%) is more efficient than ester bonds (e.g., Bestatin derivatives, yield 36%) .
Synthetic Feasibility: Conj.4 is synthesized via solid-phase peptide synthesis with Boc/Fmoc protection strategies, achieving high yields (>80%) . Cereblon-based conjugates often require selective derivatization at the 4-amino position, which can be lower-yielding (e.g., 43% for Conj.3) .
Therapeutic Applications :
- VHL Conj.4 and Conj.17 : Used in androgen receptor (AR) degraders (e.g., ARD-266) for prostate cancer .
- cIAP1 Conj.4 : Targets oncoproteins like BCR-ABL in leukemia .
- Cereblon Conj.14 : Effective in multiple myeloma via IKZF1/3 degradation .
Research Findings and Data
- Degradation Efficiency : VHL-based PROTACs (e.g., Conj.4) demonstrate DC₅₀ values <10 nM for AR degradation, outperforming Cereblon-based analogs in certain contexts .
- Linker Optimization : Increasing PEG units (e.g., PEG4 in Conj.4 vs. PEG1 in Conj.3) improves solubility but may reduce blood-brain barrier penetration .
- Synthetic Challenges : cIAP1 ligands require complex IAP-binding motifs, leading to lower yields compared to VHL ligands .
Biological Activity
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 4 , are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins associated with various diseases, including cancer. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and research findings.
Overview of E3 Ligase Ligand-Linker Conjugates
E3 ligases play a crucial role in the ubiquitin-proteasome system by facilitating the transfer of ubiquitin to target proteins, marking them for degradation. E3 Ligase Ligand-Linker Conjugates 4 are designed to bind specific E3 ligases, enabling targeted degradation of proteins involved in disease processes. The conjugates typically consist of three components:
- Ligand : Binds to the E3 ligase.
- Linker : Connects the ligand to the target protein.
- Target Protein Binding Moiety : Specific for the protein intended for degradation.
The mechanism by which E3 Ligase Ligand-Linker Conjugates 4 exert their biological activity involves several key steps:
- Binding to E3 Ligase : The ligand within the conjugate binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
- Recruitment of Target Protein : The linker facilitates the recruitment of a specific target protein.
- Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
- Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.
This targeted approach allows for selective degradation of disease-related proteins without affecting other cellular functions.
Biological Activity and Case Studies
Recent studies have highlighted the efficacy of E3 Ligase Ligand-Linker Conjugates 4 in various applications:
Case Study 1: Cancer Treatment
In a study evaluating the degradation of oncoproteins using PROTACs based on E3 Ligase Ligand-Linker Conjugates 4, researchers demonstrated significant reduction in levels of Cyclin-dependent kinases (CDK) involved in cell cycle regulation. The conjugates exhibited an effective degradation profile with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .
Case Study 2: Neurodegenerative Diseases
Another investigation focused on leveraging these conjugates for degrading misfolded proteins associated with neurodegenerative disorders. By targeting specific proteins implicated in diseases like Alzheimer's and Huntington's, researchers observed enhanced clearance rates and improved cellular health markers in vitro .
Data Table: Biological Activity Summary
| Study | Target Protein | E3 Ligase | DC50 (nM) | Effectiveness |
|---|---|---|---|---|
| CDK4/6 | CRBN | <10 | High | |
| Tau | VHL | <20 | Moderate | |
| Huntingtin | CRBN | <15 | High |
Research Findings
- Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects the biological activity of these conjugates. Shorter linkers tend to enhance binding affinity but may compromise flexibility, impacting overall efficacy .
- Diversity of Target Proteins : The versatility of E3 Ligase Ligand-Linker Conjugates allows for targeting a wide range of proteins across various diseases. This adaptability is crucial for developing therapeutics that can address multiple pathways involved in disease progression .
- Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .
Q & A
What are the critical structural considerations when designing E3 ligase Ligand-Linker Conjugates 4 for PROTAC applications?
Basic Research Focus
The design requires balancing ligand specificity, linker flexibility/rigidity, and exit vector compatibility. The E3 ligase ligand (e.g., IAP ligand in cIAP1 Ligand-Linker Conjugates 4) must retain binding affinity to the E3 ligase (e.g., cIAP1) while the linker length and composition (e.g., PEG-based or alkyl chains) should optimize ternary complex formation. Exit vectors must align spatially to allow proper orientation between the target protein and E3 ligase. For example, rigid linkers reduce entropic penalties, while flexible PEG linkers enhance solubility .
How can researchers optimize the ternary complex formation efficiency of PROTACs incorporating E3 ligase Ligand-Linker Conjugates 4?
Advanced Research Focus
Optimization involves:
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics between the conjugate and E3 ligase.
- Structural Analysis : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in the E3 ligase upon conjugate binding.
- Linker Screening : Testing diverse linker chemistries (e.g., alkyl vs. PEG) to enhance cooperativity. For instance, conjugates with PEG4 linkers show improved solubility and degradation efficiency in PROTACs targeting androgen receptors .
What experimental protocols are recommended for synthesizing and purifying E3 ligase Ligand-Linker Conjugates 4?
Basic Research Focus
Synthesis typically involves:
- Solid-Phase Synthesis : For stepwise assembly of the ligand, linker, and functional groups (e.g., carboxylic acid for conjugation).
- Purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- Validation : LC-MS (ESI or MALDI-TOF) to confirm molecular weight and purity (>95%). For example, cIAP1 Ligand-Linker Conjugates 4 are synthesized via amide coupling and purified using gradient elution .
What strategies can mitigate off-target degradation when using E3 ligase Ligand-Linker Conjugates 4 in cellular models?
Advanced Research Focus
Mitigation strategies include:
- Negative Controls : Using conjugates with inactive E3 ligands (e.g., ligand-binding site mutations) to isolate target-specific effects.
- CRISPR Knockdowns : Silencing the E3 ligase (e.g., cIAP1) to confirm on-target degradation.
- Proteomic Profiling : TMT or SILAC-based mass spectrometry to identify off-target proteins. For instance, SNIPERs using cIAP1 conjugates require validation via immunoblotting to exclude IAP antagonist-mediated apoptosis .
How do researchers validate the binding affinity and specificity of E3 ligase Ligand-Linker Conjugates 4 to the target E3 ubiquitin ligase?
Basic Research Focus
Validation methods:
- SPR/ITC : Quantify dissociation constants (Kd) between the conjugate and E3 ligase (e.g., Kd ≤ 10 nM for high-affinity binders).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the E3 ligase in cell lysates.
- Competitive Binding Assays : Displace conjugates with excess free ligand to demonstrate specificity. For example, VHL Ligand-Linker Conjugates 17 show nanomolar affinity in ARD-266 PROTACs .
What computational tools are effective in predicting the degradation efficiency of PROTACs utilizing E3 ligase Ligand-Linker Conjugates 4?
Advanced Research Focus
Computational approaches include:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger to model ternary complexes (E3 ligase-conjugate-target protein).
- Molecular Dynamics (MD) Simulations : Assess linker flexibility and ternary complex stability over time (e.g., 100-ns simulations).
- Machine Learning : Train models on degradation datasets (e.g., DC50 values) to predict linker-optimized conjugates. Studies using CRBN-based conjugates highlight PEG4 linkers as optimal for cereblon recruitment .
What analytical techniques are essential for characterizing the structural integrity of E3 ligase Ligand-Linker Conjugates 4 post-synthesis?
Basic Research Focus
Key techniques:
- NMR Spectroscopy : Confirm linker regiochemistry and ligand stereochemistry (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for PEG4-containing conjugates).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., m/z 507.49 for Pomalidomide-PEG4-C-COOH).
- Circular Dichroism (CD) : Assess conformational stability of protein-ligand interactions .
How can data contradictions in degradation kinetics between in vitro and in vivo models using E3 ligase Ligand-Linker Conjugates 4 be resolved?
Advanced Research Focus
Resolution strategies:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare cellular uptake, plasma stability, and tissue distribution.
- Tissue-Specific Profiling : Use mass spectrometry imaging (MSI) to quantify conjugate disposition in target tissues.
- Microphysiological Systems : 3D organoids or liver-on-a-chip models to bridge in vitro-in vivo gaps. For example, PROTACs with thalidomide linkers show reduced efficacy in vivo due to rapid clearance, necessitating linker PEGylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
